molecular formula C10H8BrNO3 B8622638 4-Bromo-1-but-3-ynyloxy-2-nitro-benzene

4-Bromo-1-but-3-ynyloxy-2-nitro-benzene

Cat. No.: B8622638
M. Wt: 270.08 g/mol
InChI Key: STMZORPLDLYINZ-UHFFFAOYSA-N
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Description

4-Bromo-1-but-3-ynyloxy-2-nitro-benzene is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

4-bromo-1-but-3-ynoxy-2-nitrobenzene

InChI

InChI=1S/C10H8BrNO3/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h1,4-5,7H,3,6H2

InChI Key

STMZORPLDLYINZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1-fluoro-2-nitrobenzene (20.0 g, 90 mmol), 3-butyn-1-ol (7.0 g, 99.8 mmol) and potassium carbonate (13.8 g, 99.8 mmol) in dry DMF (20 mL) was heated with 4 Å molecular sieves for 43 h. The mixture was cooled, diluted with water to approximately 500 mL and extracted three times with ethyl acetate. The combined organic extracts were washed with water and then brine, dried and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 5 to 10% ethyl acetate in cyclohexane) to give 4-Bromo-1-but-3-ynyloxy-2-nitro-benzene as a yellow solid (17.35 g, 71%). NMR showed an impurity (19%) which was not removed at this stage. LCMS: RT=4.41 min, [M+Na]+=292/294.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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